Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate, widely recognized in peptidomimetic chemistry as β²-homotyrosine methyl ester (β²-hTyr-OMe), is a conformationally restricted β-amino acid building block. Characterized by the transposition of the tyrosyl side chain to the α-carbon and the primary amine to the β-carbon, this compound is primarily procured to synthesize proteolytically stable foldamers and advanced peptide therapeutics. The methyl ester format provides a critical processability advantage over the zwitterionic free acid, serving as an ideal organic-soluble precursor for orthogonal N-protection (e.g., Fmoc/Boc) prior to integration into solid-phase peptide synthesis (SPPS) workflows [1].
Substituting this specific building block with standard L-tyrosine methyl ester or the more common β³-homotyrosine analog fundamentally compromises the structural and functional integrity of the target peptidomimetic. While natural α-amino acids are rapidly degraded by proteases, incorporating β²-residues confers near-total enzymatic resistance. Furthermore, replacing a β²-residue with a β³-residue shifts the side-chain presentation vector, disrupting the precise 14-helix or 12/10-helix geometries required for target binding in foldamer-based drug discovery. Finally, attempting to utilize the free acid form (β²-hTyr-OH) instead of the methyl ester severely limits solubility in standard organic solvents, complicating N-terminal protection steps and drastically reducing overall synthetic yield during monomer preparation [1].
Peptides incorporating β²-amino acid residues such as β²-hTyr exhibit profound resistance to enzymatic degradation compared to their natural α-amino acid counterparts. Studies on β-peptides demonstrate that sequences containing β²-residues maintain >95% integrity when exposed to aggressive proteases (e.g., pronase, proteinase K) over 24 hours. In contrast, identical sequences composed of L-tyrosine and other α-amino acids are typically degraded to <5% intact peptide within 1 to 2 hours under the same physiological conditions [1].
| Evidence Dimension | Proteolytic half-life in pronase/proteinase K assays |
| Target Compound Data | >24 hours (>95% intact) for β-peptides containing β²-residues |
| Comparator Or Baseline | <2 hours (<5% intact) for standard α-peptides (L-Tyrosine) |
| Quantified Difference | >12-fold extension in enzymatic half-life |
| Conditions | In vitro protease incubation at 37°C |
Procuring β²-hTyr-OMe is essential for developing peptide-based therapeutics that require extended systemic circulation and resistance to rapid metabolic clearance.
The specific placement of the tyrosyl side chain on the α-carbon in β²-hTyr is critical for generating alternating β²/β³-peptide foldamers. When β²-residues are alternated with β³-residues, the resulting backbone reliably adopts a stable 14-helix in aqueous solution, presenting side chains at approximately 100-degree intervals. This geometry closely mimics the spatial arrangement of a natural α-helix. Using pure β³-homotyrosine fails to replicate this exact helical dipole and side-chain registry, resulting in misaligned pharmacophores during protein-protein interaction (PPI) targeting [1].
| Evidence Dimension | Helical side-chain presentation angle |
| Target Compound Data | ~100° per residue rotation (alternating β²/β³ backbone) |
| Comparator Or Baseline | ~120° per residue rotation (pure β³ backbone) |
| Quantified Difference | 20° shift per residue, aligning β²/β³ sequences with natural α-helices |
| Conditions | Circular dichroism and 2D NMR in aqueous solution |
Buyers targeting specific α-helical protein interfaces must select the β²-isomer to ensure correct spatial alignment of the phenolic pharmacophore.
For integration into solid-phase peptide synthesis (SPPS), building blocks must undergo N-terminal protection (typically Fmoc). The methyl ester format of β²-hTyr provides high solubility (>0.5 M) in standard organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). The zwitterionic free acid form (β²-hTyr-OH) exhibits poor organic solubility (<0.05 M), often necessitating cumbersome biphasic reaction conditions that depress yields. Utilizing the methyl ester allows for homogeneous protection reactions with yields frequently exceeding 90%, followed by straightforward saponification to yield the SPPS-ready Fmoc-β²-hTyr-OH monomer [1].
| Evidence Dimension | Solubility in DCM/DMF and resulting protection yield |
| Target Compound Data | >0.5 M solubility; >90% Fmoc-protection yield (Methyl ester) |
| Comparator Or Baseline | <0.05 M solubility; lower, variable yields requiring biphasic conditions (Free acid) |
| Quantified Difference | >10-fold increase in organic solubility |
| Conditions | Standard Fmoc-OSu protection protocols at room temperature |
Starting with the methyl ester drastically streamlines the scale-up of protected monomers, reducing solvent waste and synthetic bottlenecks in commercial peptide manufacturing.
In-house synthesis of enantiopure β²-amino acids requires complex organocatalytic routes, such as the proline-catalyzed diastereoselective aminomethylation of aldehydes. This multi-step process typically yields overall recoveries of only 40-50% and requires strict cryogenic control and specialized chiral auxiliaries or catalysts. Direct procurement of the pre-synthesized β²-hTyr-OMe bypasses these synthetic bottlenecks, providing immediate access to the protected monomer with >95% purity, thereby saving weeks of labor and eliminating the 50% material loss inherent to the de novo synthetic route [1].
| Evidence Dimension | Time and material yield to obtain usable monomer |
| Target Compound Data | Immediate availability, >95% purity (Direct Procurement) |
| Comparator Or Baseline | 40-50% overall yield, multi-week synthesis requiring cryogenic conditions (In-house synthesis) |
| Quantified Difference | Elimination of ~50% synthetic material loss and weeks of labor |
| Conditions | Proline-catalyzed aminomethylation route vs. commercial sourcing |
Procuring the advanced methyl ester intermediate is significantly more cost- and time-effective than establishing the complex asymmetric synthesis in-house.
Where this compound is the right choice: Drug discovery programs replacing labile L-tyrosine residues with β²-hTyr to extend the in vivo half-life of peptide therapeutics without losing the critical phenolic side chain [1].
Where this compound is the right choice: Structural biology applications where alternating β²/β³-peptide backbones are engineered to disrupt protein-protein interactions (PPIs) by precisely matching the spatial registry of natural α-helices [2].
Where this compound is the right choice: Chemical suppliers and core facilities synthesizing Fmoc-β²-hTyr-OH for solid-phase peptide synthesis (SPPS), leveraging its enhanced organic solubility for high-yield protection steps [3].